An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
A Note on Chemical Identification: This guide focuses on the compound commonly known as GSK1070916, which is registered under CAS number 942918-07-2. The initially provided CAS number, 124330-34-3, is associated with a different chemical entity, Alane-Dimethylethylamine Complex. Given the extensive research and clinical development surrounding GSK1070916 as a targeted therapeutic agent, this guide will proceed with the assumption that the interest lies in this well-documented Aurora kinase inhibitor.
Introduction
GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] Developed as a potential antineoplastic agent, its mechanism of action centers on the disruption of mitosis, a critical process in the proliferation of cancer cells.[3][4] The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of cell division, and their overexpression or amplification is a common feature in many human tumors.[5][6] GSK1070916's selectivity for the B and C isoforms of this kinase family offers a targeted approach to cancer therapy.[7] This technical guide provides a comprehensive overview of the molecular characteristics, 3D structural analysis, mechanism of action, and practical experimental protocols for researchers and drug development professionals working with GSK1070916.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of GSK1070916 is essential for its application in research and development.
| Property | Value | Source(s) |
| Chemical Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [8] |
| Synonyms | GSK-1070916, GSK 1070916, GSK1070916A, NMI-900 | [7][9] |
| CAS Number | 942918-07-2 | [7] |
| Molecular Formula | C30H33N7O | [8] |
| Molecular Weight | 507.63 g/mol | [3] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO, not soluble in water. | [7] |
Mechanism of Action: Targeting Mitotic Catastrophe
GSK1070916 exerts its anti-tumor effects by potently and selectively inhibiting the enzymatic activity of Aurora B and Aurora C kinases.[4] This inhibition is reversible and occurs in a time-dependent manner, with an exceptionally slow dissociation rate from the target enzymes.[8]
The Role of Aurora B and C Kinases in Mitosis
Aurora B is a crucial component of the chromosomal passenger complex, which orchestrates several key mitotic events, including:
-
Chromosome condensation: Ensuring the proper packaging of genetic material.
-
Kinetochore-microtubule attachments: Mediating the correct alignment of chromosomes at the metaphase plate.
-
Spindle assembly checkpoint: A surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[7][10]
-
Cytokinesis: The final stage of cell division, where the cytoplasm is divided to form two daughter cells.[4]
Aurora C shares a high degree of homology with Aurora B and is primarily expressed in germ cells; however, its expression has also been observed in various cancers.[4]
GSK1070916-Induced Cellular Effects
By inhibiting Aurora B and C, GSK1070916 disrupts these fundamental mitotic processes, leading to a cascade of events within the cancer cell:
-
Inhibition of Histone H3 Phosphorylation: A direct and measurable consequence of Aurora B inhibition is the suppression of phosphorylation at serine 10 of histone H3 (pHH3-S10), a specific substrate of Aurora B.[3][6]
-
Failure of Cytokinesis and Endoreduplication: Treated cells are unable to complete cell division, resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets).[3]
-
Apoptosis: The accumulation of mitotic errors and the resulting genomic instability ultimately trigger programmed cell death.[4]
This targeted mechanism of action confers a degree of selectivity for proliferating cells, with significantly less potency observed in non-dividing normal cells.[3]
3D Structural Analysis: Insights from Molecular Modeling
While a co-crystal structure of GSK1070916 with Aurora B kinase has not been publicly reported, computational studies involving 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have provided valuable insights into its binding mode and the structural determinants of its inhibitory activity.[11]
Key Interactions in the ATP-Binding Pocket
Molecular docking studies suggest that GSK1070916 binds within the ATP-binding pocket of Aurora B kinase. The analysis of GSK1070916 derivatives highlights the importance of specific chemical features for potent inhibition:
-
Hydrogen Bonding: The presence of hydrogen bond donor and acceptor groups on the inhibitor molecule is crucial for forming interactions with key amino acid residues in the active site.[11]
-
Hydrophobic Interactions: The aromatic rings of GSK1070916 likely engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing to its high affinity.
-
Electrostatic Interactions: The electrostatic potential of the inhibitor plays a significant role in its interaction with the kinase, with electronegative groups favorably impacting inhibitory activity.[11]
The exceptionally slow dissociation of GSK1070916 from Aurora B suggests that the inhibitor may induce a conformational change in the enzyme, leading to a highly stable complex.[1]
Experimental Protocols
The following section provides standardized protocols for evaluating the in vitro and cellular activity of GSK1070916.
In Vitro Aurora Kinase Inhibition Assay (IMAP™ Assay)
This protocol describes a method to determine the IC50 of GSK1070916 against Aurora A, B, and C kinases.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro inhibitory activity of GSK1070916.
Materials:
-
GSK1070916
-
Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP
-
5FAM-PKAtide (fluorescently labeled peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Hepes, pH 7.2-7.5, 0.15 mg/mL BSA, 0.01% Tween 20, 25 mM NaCl)
-
MgCl2
-
DTT
-
IMAP™ Progressive Binding Reagent
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of GSK1070916 in DMSO.
-
In a 384-well plate, add the diluted GSK1070916.
-
Add the respective Aurora kinase (e.g., 2 nM final concentration of Aurora B-INCENP) in kinase reaction buffer to the wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding the substrate solution containing 5FAM-PKAtide (e.g., 200 nM), ATP (at a concentration near the Km for each kinase), MgCl2, and DTT.[12]
-
Incubate the reaction for a defined period (e.g., 60 minutes for Aurora C, 120 minutes for Aurora A and B) at room temperature.[12]
-
Terminate the reaction by adding the IMAP™ Progressive Binding Reagent.
-
Incubate for at least 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each GSK1070916 concentration and determine the IC50 value using a suitable data analysis software.
Cellular Phospho-Histone H3 (Ser10) Inhibition Assay
This protocol measures the ability of GSK1070916 to inhibit its intracellular target, Aurora B, by quantifying the phosphorylation of histone H3 at serine 10.
Workflow for Cellular pHH3-S10 Assay
Caption: Workflow for measuring the cellular inhibition of histone H3 phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
GSK1070916
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plates pre-coated with a pan-histone antibody
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit antibody
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK1070916 for 2 hours at 37°C.[13]
-
Lyse the cells and transfer the lysate to the pan-histone antibody-coated ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate and add the anti-phospho-Histone H3 (Ser10) antibody.
-
Incubate for 5 hours at room temperature.[13]
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.[13]
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of pHH3-S10 relative to DMSO-treated controls and determine the EC50 value.
In Vivo Antitumor Activity and Clinical Development
GSK1070916 has demonstrated significant antitumor activity in various human tumor xenograft models, including those of breast, colon, and lung cancer, as well as leukemia.[3] In vivo administration of GSK1070916 leads to a dose-dependent inhibition of histone H3 phosphorylation in tumors and can result in tumor regression.[1][2]
Based on its promising preclinical data, GSK1070916 advanced into a Phase I clinical trial to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[5][14][15] This trial aimed to determine the maximum tolerated dose and to establish a safe dose for potential Phase II studies.[15]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic disruption and apoptosis in cancer cells. Its strong preclinical rationale and progression into clinical trials underscore its potential as a targeted therapeutic agent. This guide provides a comprehensive resource for researchers and drug developers, offering insights into its molecular properties, structural characteristics, and practical methodologies for its evaluation. Further research into the 3D structure of GSK1070916 in complex with its target kinases will undoubtedly provide even greater clarity into its mechanism of action and may guide the development of next-generation Aurora kinase inhibitors.
References
-
Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 420(2), 259-265. [Link]
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]
-
Massive Bio. (2025, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. [Link]
-
Lin, Y., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 13(11), 2691. [Link]
-
Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]
-
ClinicalTrials.gov. (2013, May 1). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]
-
Hardwicke, M. A., et al. (2009). GSK1070916, a Potent Aurora B/C Kinase Inhibitor with Broad Antitumor Activity in Tissue Culture Cells and Human Tumor Xenograft Models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]
-
ResearchGate. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. [Link]
-
Semantic Scholar. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. [Link]
-
Wang, Y., et al. (2010). 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase. Molecules, 15(11), 7802-7825. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
